molecular formula C11H18O B14211424 2-Methylidenedec-9-enal CAS No. 832688-86-5

2-Methylidenedec-9-enal

Cat. No.: B14211424
CAS No.: 832688-86-5
M. Wt: 166.26 g/mol
InChI Key: VWZREZKXTUYBRH-UHFFFAOYSA-N
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Description

2-Methylidenedec-9-enal is an organic compound with the molecular formula C11H18O It is characterized by the presence of a methylidene group (a carbon double-bonded to another carbon) and an aldehyde group at the terminal position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylidenedec-9-enal can be achieved through several methods. One common approach involves the aldol condensation of decanal with formaldehyde under basic conditions. The reaction typically proceeds as follows:

    Reactants: Decanal and formaldehyde.

    Catalyst: A base such as sodium hydroxide.

    Conditions: The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methylidenedec-9-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylidene group can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: 2-Methylidenedecanoic acid.

    Reduction: 2-Methylidenedec-9-enol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylidenedec-9-enal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of fragrances and flavoring agents due to its aldehyde group.

Mechanism of Action

The mechanism of action of 2-Methylidenedec-9-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylidene group can participate in addition reactions, leading to the formation of new compounds. These interactions can affect cellular pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methylindene: Another compound with a similar structure but different functional groups.

    Decanal: A related aldehyde with a similar carbon chain length but lacking the methylidene group.

    2-Methyl-1H-indene: A compound with a similar carbon framework but different functional groups.

Uniqueness

2-Methylidenedec-9-enal is unique due to the presence of both a methylidene group and an aldehyde group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

832688-86-5

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

2-methylidenedec-9-enal

InChI

InChI=1S/C11H18O/c1-3-4-5-6-7-8-9-11(2)10-12/h3,10H,1-2,4-9H2

InChI Key

VWZREZKXTUYBRH-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCC(=C)C=O

Origin of Product

United States

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